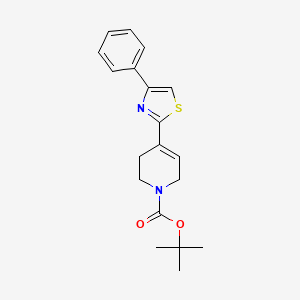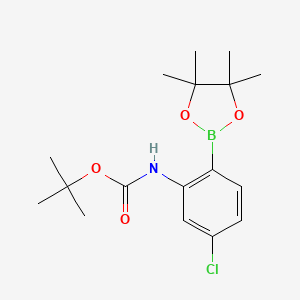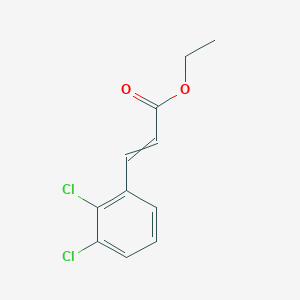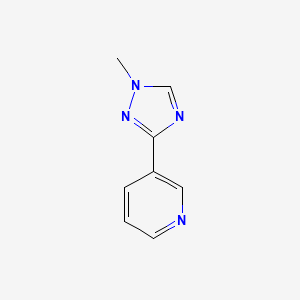
3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The presence of both pyridine and triazole rings imparts unique chemical properties, making it a valuable ligand in coordination complexes and a potential candidate for pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and environmental sustainability. These methods often employ metal-free catalysts and environmentally benign solvents to achieve high selectivity and yield .
化学反应分析
Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups on the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
科学研究应用
作用机制
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function . These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt cellular processes and inhibit the growth of pathogens and cancer cells .
相似化合物的比较
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Comparison: Compared to its analogs, 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine exhibits unique coordination behavior due to the position of the triazole ring. This positional difference affects its binding affinity and selectivity towards metal ions and biological targets .
属性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC 名称 |
3-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI 键 |
URJODGBKIRDBSY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


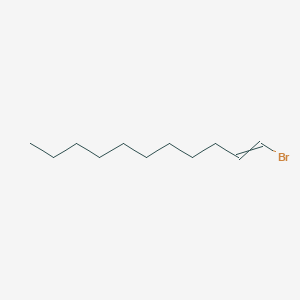
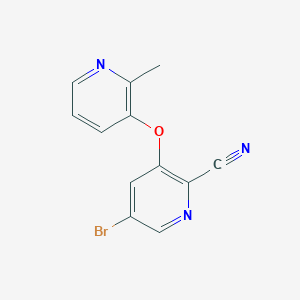
![(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol](/img/structure/B8493964.png)
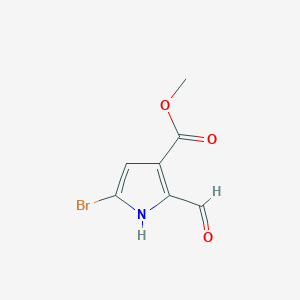
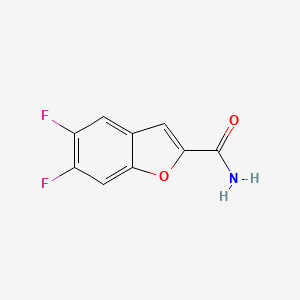
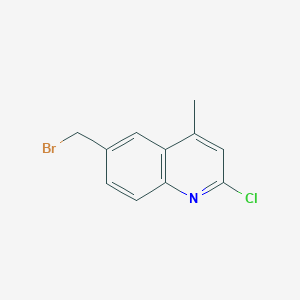
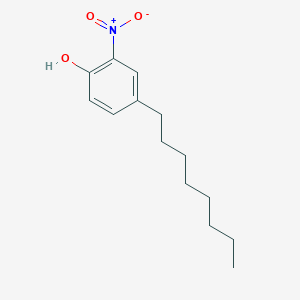
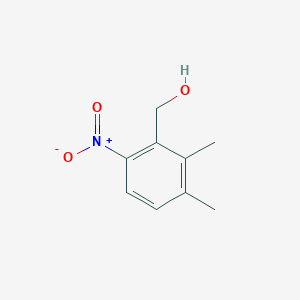
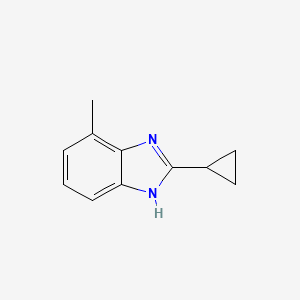
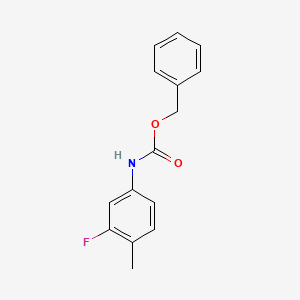
![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)
